molecular formula CH2Na2O6S2 B7908414 Sodium Methane Disulfonate

Sodium Methane Disulfonate

Cat. No.: B7908414
M. Wt: 220.14 g/mol
InChI Key: ZZTMMVAAULUFCS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Methane Disulfonate is an organic compound with the molecular formula CH2Na2O6S2 and a molecular weight of 220.14 g/mol. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Methane Disulfonate can be synthesized through the reaction of methane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by the sulfonation of methane using sulfur trioxide, followed by neutralization with sodium hydroxide. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Sodium Methane Disulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methanesulfonic acid.

    Reduction: It can be reduced to form methane and sodium sulfite.

    Substitution: It can undergo nucleophilic substitution reactions to form various sulfonate esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like alcohols and amines are commonly used under mild conditions.

Major Products:

    Oxidation: Methanesulfonic acid.

    Reduction: Methane and sodium sulfite.

    Substitution: Various sulfonate esters.

Scientific Research Applications

Sodium Methane Disulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a source of sulfonate groups in the preparation of ionic liquids.

    Biology: It is used in the study of sulfonation processes and their effects on biological molecules.

    Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: It is used as an additive in electroplating and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Sodium Methane Disulfonate involves its ability to donate sulfonate groups to various substratesThe compound interacts with molecular targets such as proteins and nucleic acids, modifying their structure and function .

Comparison with Similar Compounds

    Sodium Methanesulfonate (CH3SO3Na): Similar in structure but with only one sulfonate group.

    Sodium Trifluoromethanesulfonate (CF3SO3Na): Contains a trifluoromethyl group, making it more reactive.

    Sodium p-Toluenesulfonate (C7H7SO3Na): Contains a toluene group, used in different applications.

Uniqueness: Sodium Methane Disulfonate is unique due to its dual sulfonate groups, which provide enhanced reactivity and solubility compared to similar compounds. This makes it particularly useful in applications requiring strong sulfonation capabilities .

Properties

IUPAC Name

disodium;methanedisulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O6S2.2Na/c2-8(3,4)1-9(5,6)7;;/h1H2,(H,2,3,4)(H,5,6,7);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTMMVAAULUFCS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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